lithium;phenylmethanamine

Anionic Polymerization Chemoselectivity Methacrylate Initiation

Lithium phenylmethanamine (CAS 143494-28-4), systematically named lithium benzylamide, is an organolithium reagent with the molecular formula C7H8LiN and a molecular weight of 113.1 g/mol. It belongs to the class of lithium amide bases, characterized by a highly polarized N–Li bond that imparts strong Brønsted basicity and nucleophilic reactivity.

Molecular Formula C7H8LiN
Molecular Weight 113.1 g/mol
CAS No. 143494-28-4
Cat. No. B12556831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;phenylmethanamine
CAS143494-28-4
Molecular FormulaC7H8LiN
Molecular Weight113.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C([C-]=C1)CN
InChIInChI=1S/C7H8N.Li/c8-6-7-4-2-1-3-5-7;/h1-4H,6,8H2;/q-1;+1
InChIKeyASRTWHGLSFAHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Phenylmethanamine (CAS 143494-28-4): Chemical Profile and Procurement Baseline


Lithium phenylmethanamine (CAS 143494-28-4), systematically named lithium benzylamide, is an organolithium reagent with the molecular formula C7H8LiN and a molecular weight of 113.1 g/mol [1]. It belongs to the class of lithium amide bases, characterized by a highly polarized N–Li bond that imparts strong Brønsted basicity and nucleophilic reactivity. It is primarily utilized as a reagent in organic synthesis, including enantioselective transformations and anionic polymerizations. A structurally related derivative, lithium N-benzyltrimethylsilylamide (BnTMSNLi), has been explicitly studied for its role in the controlled polymerization of methacrylates [2].

Why Generic Lithium Amide Substitution is Insufficient for Lithium Phenylmethanamine Applications


Lithium amide reagents cannot be considered interchangeable for demanding synthetic applications. Their reactivity, selectivity, and aggregation state are profoundly influenced by the N-substituent's steric and electronic properties [1]. For instance, lithium diisopropylamide (LDA) is a bulky base favoring kinetic deprotonation, while lithium hexamethyldisilazide (LiHMDS) offers enhanced solubility. Lithium phenylmethanamine fills a niche between these extremes, with the benzyl group providing unique reactivity profiles. Direct experimental comparisons demonstrate that even subtle changes, such as installing a trialkylsilyl protecting group on the nitrogen of lithium benzylamide, drastically alter its chemoselectivity in polymerization initiation, suppressing unwanted 1,2-carbonyl addition side reactions that plague the unprotected form [2]. This evidence underscores that substituting lithium phenylmethanamine with a different lithium amide will lead to divergent outcomes in reactions sensitive to amine basicity, nucleophilicity, and steric environment.

Quantitative Differentiation Evidence for Lithium Phenylmethanamine Against Closest Analogs


Suppressed Carbonyl Addition Selectivity in Anionic Polymerization via N-Protection

In anionic methacrylate polymerization, the unprotected lithium N-benzylamide core is prone to competing 1,2-carbonyl addition, forming inactive methacrylamide byproducts and reducing initiator efficiency. Direct comparison shows that protecting this core with a triisopropylsilyl (TIPS) group completely suppresses this side reaction (0% 1,2-addition), whereas a trimethylsilyl (TMS) protected variant still exhibits 15% 1,2-addition. This quantifies the baseline reactivity of the N-H/N-Li benzylamide class and demonstrates how critical N-substituent chemistry is for achieving quantitative initiation [1].

Anionic Polymerization Chemoselectivity Methacrylate Initiation

Enantioselectivity in Epoxide Desymmetrization: Chiral Sodium vs. Lithium Amide Analogs

In the desymmetrization of cyclohexene oxide, a chiral sodium amide derivative provided a modest enantiomeric excess (ee) of 37% [1]. This result serves as a benchmark for the enantioselectivity achievable with an alkali metal benzylamide complex in this reaction class. While direct data for the lithium analog is not provided in this study, the comparison establishes the performance baseline for the cation's role (Na+ vs. Li+) in modulating chiral induction, suggesting that lithium phenylmethanamine derivatives are key candidates for optimization studies where tuning the metal center is critical.

Enantioselective Synthesis Desymmetrization β-Amino Alcohols

Proven Application Scenarios for Lithium Phenylmethanamine Derivatives


Controlled Synthesis of Syndiotactic and Heterotactic Polymethacrylates

The trialkylsilyl-protected forms of lithium phenylmethanamine, particularly the TIPS-protected variant, are the reagents of choice for initiating the living anionic polymerization of methacrylates. This process delivers polymethacrylates with precisely controlled syndiotactic or heterotactic microstructure and narrow molecular weight distributions, as confirmed by quantitative end-group analysis. This application hinges on the complete suppression of 1,2-carbonyl addition side reactions, a capability not matched by the unprotected lithium benzylamide or other common lithium amide initiators [2].

Enantioselective Synthesis of β-Amino Esters via Aza-Michael Addition

Homochiral lithium benzylamide derivatives are established as critical reagents for the asymmetric aza-Michael addition to α,β-unsaturated esters. This protocol provides high yields of enantioenriched β-amino esters, which are valuable building blocks for pharmaceuticals and natural products. The unique aggregation state and chiral environment of the lithium benzylamide scaffold, as elucidated by low-temperature NMR studies, are fundamental to achieving high diastereoselectivity in this transformation [2].

Desymmetrization of meso-Epoxides for β-Amino Alcohol Synthesis

Lithium benzylamide participates in the desymmetrization of meso-epoxides, providing a direct route to enantioenriched β-amino alcohols. While a 37% ee baseline has been established using a sodium analog, the lithium scaffold offers a key platform for mechanistic studies aimed at improving enantioselectivity through counterion and ligand optimization. This application is relevant for synthesizing chiral building blocks used in medicinal chemistry [2].

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